molecular formula C16H21N5O3S B7052688 N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide

N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide

Cat. No.: B7052688
M. Wt: 363.4 g/mol
InChI Key: AOEDKZFRLAGIDN-UHFFFAOYSA-N
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Description

N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a pyridine ring, and a pyrazole ring, each contributing to its unique chemical properties

Preparation Methods

The synthesis of N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide typically involves multiple steps, including the formation of the piperidine, pyridine, and pyrazole rings, followed by their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a biochemical probe.

    Medicine: It is being explored for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific proteins or enzymes, thereby modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide can be compared with other similar compounds, such as N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine . These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-ethylsulfonylpiperidin-4-yl)-1-pyridin-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-2-25(23,24)20-8-5-14(6-9-20)19-16(22)13-10-18-21(12-13)15-4-3-7-17-11-15/h3-4,7,10-12,14H,2,5-6,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEDKZFRLAGIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NC(=O)C2=CN(N=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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